2-(2-Methylphenyl)acetohydrazide
Description
Overview of Acetohydrazide Class in Chemical Research
The acetohydrazide functional group is a derivative of hydrazine (B178648) where one hydrogen atom is substituted by an acetyl group. ontosight.ainih.gov Acetohydrazides, also known as acid hydrazides, are recognized as crucial intermediates in organic synthesis. chemicalbook.com Their utility is particularly prominent in the pharmaceutical industry for the synthesis of various nitrogen-containing heterocyclic compounds. chemicalbook.comscirp.org The reactivity of the hydrazide moiety (-CONHNH2) makes these compounds versatile building blocks. chemicalbook.comresearchgate.net
Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. ontosight.aiscirp.orgevitachem.commdpi.com The Schiff-base reaction, which involves the condensation of the hydrazide's terminal amino group with aldehydes or ketones, is a common method to produce hydrazone derivatives with enhanced biological potential. chemicalbook.comderpharmachemica.com The structural characteristics of acetohydrazides, such as the potential for hydrogen bonding and the specific nature of their substituents, influence their reactivity and interactions with biological targets. cymitquimica.com The investigation into acetohydrazide derivatives is a dynamic area of research, driven by the quest for new therapeutic agents and novel materials. scirp.orgnih.gov
Significance of 2-(2-Methylphenyl)acetohydrazide within Hydrazide Chemistry
This compound, a specific member of the acetohydrazide family, is distinguished by the presence of a 2-methylphenyl (or o-tolyl) group attached to the acetyl backbone. This structural feature provides a unique steric and electronic profile compared to its isomers or other substituted phenylacetohydrazides.
While extensive research has been conducted on related compounds such as 2-(4-methylphenyl)acetohydrazide (B1298582), the specific significance of the 2-methyl isomer lies in its role as a precursor for a distinct set of derivative compounds. researchgate.netnih.goviucr.org Hydrazides are valuable precursors for synthesizing various heterocyclic systems, and this compound serves as a key starting material for creating novel molecules with potential applications in medicinal chemistry and material science. researchgate.netnih.gov The synthesis of Schiff bases by reacting this compound with various aldehydes would lead to N'-benzylidene derivatives, a class of compounds frequently investigated for their biological activities. derpharmachemica.combrieflands.com The position of the methyl group on the phenyl ring can influence the conformational properties and biological activity of these resulting derivatives.
Scope and Objectives of Research on this compound
Research focused on this compound and its derivatives generally encompasses several key objectives. A primary goal is the synthesis and characterization of novel compounds derived from this hydrazide. derpharmachemica.comnih.gov This involves reacting this compound with various electrophiles, such as aldehydes, acids, and isothiocyanates, to generate a library of new molecules like hydrazones and oxadiazoles. scirp.orgnih.gov
A significant part of the research involves the detailed structural elucidation of these newly synthesized compounds. scirp.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are employed to confirm their molecular structures. scirp.orgderpharmachemica.comnih.gov For instance, X-ray crystallography on the related 2-(4-methylphenyl)acetohydrazide revealed detailed information about its dihedral angles and intermolecular hydrogen bonding, and similar studies would be a key objective for the 2-methyl isomer to understand its solid-state conformation. nih.goviucr.org
The overarching objective is often the exploration of the biological or material properties of these derivatives. Based on the known activities of the broader hydrazide class, research aims to screen these novel compounds for potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities. evitachem.comnih.govbrieflands.com
Chemical Properties and Synthesis
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 57676-52-5 bldpharm.com |
| Molecular Formula | C₉H₁₂N₂O researchgate.netnih.gov |
| Molecular Weight | 164.21 g/mol |
| Canonical SMILES | CC1=CC=CC=C1CC(=O)NN fluorochem.co.uk |
| InChI Key | Not available in search results |
The synthesis of arylacetohydrazides is typically achieved through a straightforward and high-yielding method. The general procedure involves the hydrazinolysis of the corresponding methyl or ethyl ester. For example, the synthesis of the isomeric 2-(4-methylphenyl)acetohydrazide is accomplished by reacting methyl (4-methylphenyl)acetate with hydrazine hydrate (B1144303) in a solvent like methanol (B129727) at room temperature. researchgate.netnih.goviucr.org After stirring for several hours, the solvent is removed, and the product is precipitated by adding water, followed by filtration and drying. researchgate.netnih.gov This method is reported to produce a high yield of the desired hydrazide. researchgate.netnih.gov A similar protocol would be applied for the synthesis of this compound from methyl 2-(2-methylphenyl)acetate (B8461809).
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBBWCIWDKIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57676-52-5 | |
| Record name | 2-(2-methylphenyl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Methylphenyl Acetohydrazide
Established Synthetic Routes for 2-(2-Methylphenyl)acetohydrazide
The formation of the hydrazide functional group is a cornerstone of many synthetic pathways in medicinal and materials chemistry. For this compound, the most well-trodden path involves the direct condensation of an ester with hydrazine (B178648) hydrate (B1144303).
The most widely reported and conventional method for synthesizing acetohydrazide derivatives is the reaction of a corresponding ester with hydrazine hydrate. pharmasm.comderpharmachemica.com This approach involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety.
In a typical procedure, an appropriate ester, such as methyl 2-(2-methylphenyl)acetate (B8461809) or ethyl 2-(2-methylphenyl)acetate, is refluxed with an excess of hydrazine hydrate. pharmasm.comnih.gov Common solvents for this reaction are alcohols like methanol (B129727) or ethanol (B145695), which readily dissolve both the ester and hydrazine hydrate. pharmasm.com The reaction of methyl 2-(substituted phenyl)acetates with hydrazine hydrate has been reported to produce the corresponding acetohydrazides in very high yields, often between 95-98%. nih.gov A specific synthesis for the isomeric 2-(4-Methylphenyl)acetohydrazide (B1298582) involves stirring the corresponding methyl ester with hydrazine hydrate in methanol at room temperature for six hours, achieving a notable yield of 91%. nih.gov The general reaction scheme is as follows:
Starting Material: Methyl or Ethyl 2-(2-methylphenyl)acetate
Reagent: Hydrazine Hydrate (often in excess)
Solvent: Methanol or Ethanol
Conditions: Stirring at room temperature or heating under reflux
Work-up: The reaction mixture is often cooled and poured into ice-water to precipitate the product, which is then filtered, dried, and may be recrystallized from a suitable solvent like ethanol. pharmasm.comjddtonline.info
| Starting Material | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl 2-phenylacetate | Methanol | Reflux, 3-5 hours | 70% | pharmasm.com |
| Methyl (4-methylphenyl)acetate | Methanol | Room Temp, 6 hours | 91% | nih.gov |
| Methyl 2-(substituted phenyl)acetates | Not specified | Not specified | 95-98% | nih.gov |
| Ethyl 2-phenylacetate | Ethanol | Reflux, 8 hours | Not specified | jddtonline.info |
While the ester-hydrazine condensation is predominant, alternative pathways offer flexibility depending on the availability of starting materials and desired reaction conditions. These routes can also be optimized to improve reaction times and yields.
From Carboxylic Acids: Hydrazides can be synthesized directly from carboxylic acids. derpharmachemica.com An expeditious, solvent-free, one-pot method for preparing hydrazides from their corresponding acids under microwave irradiation has been developed. researchgate.net This "green" approach involves reacting the carboxylic acid (2-(2-methylphenyl)acetic acid) directly with hydrazine hydrate under microwave conditions, significantly reducing reaction time and eliminating the need for organic solvents. researchgate.net
From Acyl Chlorides: A more reactive precursor for this synthesis is the acyl chloride, 2-(2-methylphenyl)acetyl chloride. The reaction of an acyl chloride with hydrazine is typically rapid and can be performed at lower temperatures. A procedure for a related compound involved reacting 2-phenylacetyl chloride with 2-phenylacetohydrazide (B146101) in the presence of sodium carbonate in water at 5-10 °C, indicating that the initial formation of the hydrazide from the acyl chloride is a feasible and efficient step. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a significant optimization strategy. It can be applied to the classical ester-hydrazine condensation or the direct reaction with carboxylic acids. This technique drastically reduces reaction times from several hours to mere minutes and often results in higher yields and product purity. researchgate.netmdpi.comomicsonline.orgchemmethod.com For instance, the synthesis of hydrazide derivatives that traditionally takes hours under reflux can be completed in 60-200 seconds in a microwave oven. researchgate.net
Reaction Parameters and Yield Optimization in this compound Synthesis
Optimizing the synthesis of this compound involves the careful control of several key reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.
Molar Ratio of Reactants: In the ester-hydrazine condensation, hydrazine hydrate is typically used in excess (e.g., 2.5 molar equivalents or more) to ensure the complete conversion of the ester and to shift the reaction equilibrium towards the product. pharmasm.comnih.gov
Solvent Choice: Methanol and ethanol are the most common solvents due to their ability to dissolve the reactants and their relatively low cost. pharmasm.com The choice of solvent can influence the reaction temperature (reflux point) and the ease of product isolation and purification.
Temperature and Reaction Time: There is a trade-off between temperature and reaction time. The synthesis can be performed at room temperature over several hours (e.g., 6 hours) or accelerated by heating under reflux, which can shorten the time to 3-5 hours. pharmasm.comnih.gov As noted, microwave-assisted heating can reduce this time to minutes. researchgate.net
Catalyst: While the ester-hydrazine reaction often proceeds without a catalyst, some syntheses of related hydrazones employ acid catalysts like concentrated HCl or H₂SO₄ to facilitate the initial hydrazide formation, although this is more common for subsequent condensation steps. jddtonline.infoinglomayor.cl
Purity and Work-up: The purity of the final product is highly dependent on the work-up procedure. Pouring the reaction mixture into cold water effectively precipitates the organic hydrazide while water-soluble impurities remain in the solution. pharmasm.com Subsequent recrystallization from a suitable solvent, such as ethanol or a methanol-water mixture, is a crucial step for obtaining a high-purity product. nih.gov
Optimization studies for similar reactions have varied parameters such as the molar ratio of reagents, solvent, catalyst, temperature, and reaction time to establish the most favorable conditions for achieving high yields and purity. rjptonline.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several strategies can be applied to the synthesis of this compound to make it more sustainable.
Alternative Energy Sources: Microwave-assisted synthesis stands out as a key green technology. It offers rapid heating, shorter reaction times, and often leads to cleaner reactions with higher yields, thus reducing energy consumption and potential by-product formation. derpharmachemica.comresearchgate.netchemmethod.com
Use of Green Solvents and Catalysts: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of hydrazide derivatives under microwave conditions. chemmethod.com Furthermore, natural catalysts, such as L-proline or even lemon juice, have been explored for hydrazide synthesis, replacing strong mineral acids like H₂SO₄. inglomayor.clmdpi.com
Solvent-Free Conditions: A highly effective green approach is the elimination of solvents altogether. An expeditious, solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids using only microwave irradiation has proven superior to conventional methods when assessed by green chemistry metrics like a higher atom economy and lower E-factor (environmental factor). researchgate.net Mechanical grinding, another solvent-free technique, has also been used with a moist L-proline catalyst to produce hydrazide derivatives efficiently. mdpi.com
Solid-Phase Synthesis: For more complex syntheses involving hydrazides, solid-phase synthesis techniques can be employed. These methods simplify purification, reduce the use of solvents for chromatography, and allow for easier removal of excess reagents. nih.gov
By adopting these green principles, the synthesis of this compound can be performed more efficiently and with a significantly reduced environmental footprint.
Derivatization and Chemical Transformations of 2 2 Methylphenyl Acetohydrazide
Formation of Schiff Bases from 2-(2-Methylphenyl)acetohydrazide
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a significant class of organic compounds. The synthesis of Schiff bases from this compound is a straightforward and efficient chemical transformation.
The primary method for the synthesis of Schiff bases from this compound involves the condensation reaction with various carbonyl compounds, specifically aldehydes and ketones. This reaction is typically carried out by refluxing equimolar amounts of the acetohydrazide and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695). derpharmachemica.comsysrevpharm.org The addition of a catalytic amount of an acid, like glacial acetic acid, is often employed to facilitate the reaction. derpharmachemica.comsysrevpharm.org
The reaction proceeds via a nucleophilic addition of the terminal amino group (-NH2) of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule, leading to the formation of the N'-substituted-2-(2-methylphenyl)acetohydrazide, the Schiff base. derpharmachemica.com The general reaction scheme can be represented as follows:
this compound + R-CHO/R-CO-R' → N'-(Alkylidene/Arylidene)-2-(2-methylphenyl)acetohydrazide + H₂O
The structural diversity of the resulting Schiff bases is readily achieved by varying the structure of the carbonyl compound used in the condensation reaction. A wide range of aromatic and aliphatic aldehydes and ketones can be employed, leading to a large library of Schiff base adducts. For instance, the reaction of 2-(substituted phenyl)acetohydrazides with various substituted benzaldehydes has been reported to yield a series of N'-(substituted benzylidene)-2-(substituted phenyl)acetohydrazide derivatives. derpharmachemica.com
The table below illustrates the diversity of Schiff bases that can be synthesized from acetohydrazide precursors and various aldehydes.
| Hydrazide Precursor | Aldehyde | Resulting Schiff Base Structure | Reference |
| This compound | Benzaldehyde | N'-Benzylidene-2-(2-methylphenyl)acetohydrazide | derpharmachemica.com |
| 2-(4-Chlorophenyl)acetohydrazide | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide | derpharmachemica.com |
| 2-(4-Nitrophenyl)acetohydrazide | 2-Chlorobenzaldehyde | N'-(2-Chlorobenzylidene)-2-(4-nitrophenyl)acetohydrazide | derpharmachemica.com |
| 2-(4-Chloro-2-methylphenoxy)acetohydrazide | 2-Fluorobenzaldehyde | 2-(4-Chloro-2-methylphenoxy)-N'-[(2-fluorophenyl)methylidene]acetohydrazide | mdpi.com |
| 2-(4-Chloro-2-methylphenoxy)acetohydrazide | 3-Nitrobenzaldehyde | 2-(4-Chloro-2-methylphenoxy)-N'-[(3-nitrophenyl)methylidene]acetohydrazide | mdpi.com |
Synthesis of Heterocyclic Systems Incorporating this compound Moieties
The this compound moiety can be incorporated into various heterocyclic ring systems, which are of significant interest in medicinal and materials chemistry. The hydrazide group provides the necessary atoms and reactivity for cyclization reactions.
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acid hydrazides. mdpi.comnih.gov One method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com The reaction of this compound with various aromatic carboxylic acids under these conditions would yield 2-(2-methylbenzyl)-5-aryl-1,3,4-oxadiazoles.
Another approach is the oxidative cyclization of N'-acylhydrazones, which are themselves derived from acid hydrazides and aldehydes. ptfarm.pl For example, reacting this compound with an aromatic aldehyde would first form a hydrazone, which can then be cyclized to a 2,3,5-trisubstituted-2,3-dihydro-1,3,4-oxadiazole using an oxidizing agent or acetic anhydride (B1165640). ptfarm.pl
The table below summarizes methods for the synthesis of 1,3,4-oxadiazoles from hydrazide precursors.
| Hydrazide Precursor | Reagent(s) | Resulting Heterocycle | Reference |
| Indole (B1671886) carboxylic acid hydrazide | Substituted carboxylic acids, POCl₃ | 2-(1H-Indol-3-yl)-5-substituted-1,3,4-oxadiazoles | mdpi.com |
| 2-(4-chloro-3-methylphenoxy) acetohydrazide | Aromatic acids | 2-[(4-chloro-3-methylphenoxy) methyl]-5-aryl-1, 3, 4-oxadiazole | nih.gov |
| 3-chloro-1-benzo[b]thiophene-2-carbohydrazine | Aromatic aldehydes, then Acetic anhydride | 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles | ptfarm.pl |
1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. A prevalent method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the reaction of an acid hydrazide with an isothiocyanate. rroij.comnih.gov The reaction of this compound with an alkyl or aryl isothiocyanate would yield an N¹-[2-(2-methylphenyl)acetyl]-N⁴-substituted-3-thiosemicarbazide intermediate. Subsequent intramolecular cyclization of this thiosemicarbazide, typically by heating in an alkaline solution (e.g., NaOH), followed by acidification, affords the desired 4-substituted-5-(2-methylbenzyl)-4H-1,2,4-triazole-3-thiol. rroij.comnih.gov
Another route involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which can then be cyclized with hydrazine (B178648) hydrate (B1144303) to form a 4-amino-1,2,4-triazole-3-thiol. nih.govmdpi.com
The table below outlines the synthesis of 1,2,4-triazole (B32235) derivatives from hydrazide precursors.
| Hydrazide Precursor | Reagent(s) | Resulting Heterocycle | Reference |
| 4-Hydroxyphenyl acetic acid hydrazide | Aryl isothiocyanate, then NaOH | 5-(4-Hydroxyphenyl)methyl-4-aryl-3-mercapto-1,2,4(H)-triazole | rroij.com |
| Phenylacetic acid hydrazide | Aryl isothiocyanates, then NaOH | 5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | nih.gov |
| 3-Fluorobenzoic acid hydrazide | Carbon disulfide, KOH, then Hydrazine hydrate | 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |
The versatility of this compound extends to the synthesis of other heterocyclic systems. For instance, the Schiff bases derived from this hydrazide can undergo further cyclization reactions. The reaction of a Schiff base with phthalic anhydride in a dry, non-polar solvent like benzene (B151609) can lead to the formation of 1,3-oxazepine derivatives. sysrevpharm.org
Furthermore, the reaction of acid hydrazides with reagents like ethyl acetoacetate (B1235776) can yield pyrazolone (B3327878) derivatives. mdpi.com The reaction of this compound with ethyl acetoacetate would likely proceed via condensation at the ketonic carbonyl group followed by an intramolecular cyclization to form a 1-(2-(2-methylphenyl)acetamido)-3-methyl-1H-pyrazol-5(4H)-one.
Additionally, reaction with thioglycolic acid can convert hydrazones into thiazolidinone derivatives. researchgate.net The hydrazone formed from this compound and an aldehyde could be cyclized with thioglycolic acid to produce a 2-aryl-3-(2-(2-methylphenyl)acetamido)thiazolidin-4-one.
Modifications via Acylation, Sulfonylation, and Alkylation
The nucleophilicity of the terminal nitrogen atom in this compound is the primary driver for its derivatization through acylation, sulfonylation, and alkylation. These reactions provide pathways to a diverse range of compounds, most notably Schiff bases and N-substituted derivatives.
Acylation and Schiff Base Formation
Acylation of this compound, particularly through condensation reactions with aldehydes and ketones, is a common and efficient method for creating N'-substituted derivatives known as hydrazones, a class of Schiff bases. derpharmachemica.comsysrevpharm.org This reaction typically involves heating the hydrazide with a suitable carbonyl compound in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. derpharmachemica.comsysrevpharm.org
The resulting N'-(substituted-benzylidene)-2-(2-methylphenyl)acetohydrazides are valuable intermediates in their own right, particularly for the synthesis of heterocyclic compounds. biointerfaceresearch.com The general scheme for this transformation involves the nucleophilic attack of the terminal -NH2 group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-N=CH-). derpharmachemica.com
Table 1: Examples of Schiff Base Formation from Acetohydrazides
| Reactant A (Hydrazide) | Reactant B (Aldehyde) | Catalyst | Product (Schiff Base) | Reference |
|---|---|---|---|---|
| 2-(substituted phenyl)acetohydrazide | Substituted Benzaldehyde | Acetic Acid | N'-(substituted benzylidene)-2-(substituted phenyl)acetohydrazide | derpharmachemica.com |
Sulfonylation
The sulfonylation of hydrazides involves the reaction of the hydrazide with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This leads to the formation of a sulfonamide linkage. While specific examples for this compound are not extensively detailed in readily available literature, the general reaction is a standard procedure in organic synthesis. researchgate.net Sulfonyl hydrazides themselves are used as reagents in various transformations, such as the sulfonylation of indoles and amines. researchgate.netnih.govresearchgate.net The reaction of a hydrazide like this compound with a sulfonylating agent would yield an N-sulfonylated acetohydrazide derivative, a stable compound with potential applications in medicinal chemistry.
Alkylation
Alkylation of this compound can introduce alkyl or aryl groups onto the nitrogen atoms of the hydrazide moiety. This transformation typically employs alkyl halides or involves procedures like the Mitsunobu reaction. d-nb.infoscholaris.ca The selective alkylation of the terminal nitrogen can be achieved by using a trifluoroacetyl protecting group on one of the nitrogen atoms, which directs the alkylation to the unprotected nitrogen. scholaris.ca Following alkylation, the protecting group can be removed under hydrolytic or reductive conditions to yield the N'-alkyl hydrazide. scholaris.ca This method provides controlled access to substituted hydrazines, which are important building blocks for various compounds. d-nb.infoscholaris.ca
Oxidative and Reductive Transformations of this compound and its Derivatives
The hydrazide functional group and its derivatives, such as the hydrazones (Schiff bases), are susceptible to both oxidation and reduction, leading to a variety of important chemical structures.
Oxidative Transformations
A significant oxidative transformation of acetohydrazide derivatives is the oxidative cyclization of hydrazones. Schiff bases derived from this compound can be converted into 2,5-disubstituted 1,3,4-oxadiazoles. biointerfaceresearch.com This intramolecular cyclization is commonly achieved using oxidizing agents such as iodobenzene (B50100) diacetate, potassium permanganate, or through electrochemical methods. biointerfaceresearch.comgrowingscience.comacs.org The reaction proceeds by forming a new oxygen-carbon bond and a nitrogen-nitrogen double bond, resulting in a stable, five-membered aromatic heterocycle. This transformation is a key strategy for synthesizing libraries of 1,3,4-oxadiazole (B1194373) derivatives. biointerfaceresearch.comnih.gov
Another oxidative process is the oxidation of the hydrazide itself. The oxidation of hydrazide derivatives can lead to the formation of azo compounds. acs.org For instance, aryl hydrazide derivatives can be oxidized to the corresponding azobenzenes. acs.org
Table 2: Oxidative Cyclization of Hydrazide Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| (E)-2-(arylbenzylidene)-2-[(4-methoxyphenyl)amino]acetohydrazides | Iodobenzene Diacetate | (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides | growingscience.com |
| 1-Aroyl-2-arylidenehydrazines | Potassium Permanganate | 2,5-Diarylsubstituted 1,3,4-oxadiazoles | biointerfaceresearch.com |
Reductive Transformations
Reductive transformations of this compound derivatives primarily involve the reduction of the imine (C=N) bond in the corresponding hydrazones. This reduction converts the hydrazone into a substituted hydrazine, effectively creating a single bond between the nitrogen and the carbon that were previously part of the double bond. This reaction can be accomplished using various reducing agents.
Furthermore, the broader field of reductive amination offers relevant pathways. Direct asymmetric reductive amination of ketones using a nitrogen source and a chiral catalyst can produce chiral amines in high yields. acs.org While not a direct reduction of the pre-formed hydrazide, this highlights a related reductive process for forming C-N bonds, which is central to the chemistry of these compounds. acs.orgresearchgate.net
Structural Elucidation and Spectroscopic Characterization of 2 2 Methylphenyl Acetohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(2-methylphenyl)acetohydrazide and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of hydrazide derivatives provides valuable information about the number of different types of protons and their chemical environments. In derivatives of this compound, characteristic signals are observed for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the hydrazide (-NHNH2) protons.
For instance, in a related compound, N'-(2-methylbenzylidene)-2-[(coumarin-4-yl)oxy]acetohydrazide, the methyl group protons (CH3) appear as a singlet at δ 2.891 ppm. semanticscholar.org The methylene protons (CH2) also present as a singlet at δ 4.19 ppm. semanticscholar.org The aromatic protons typically appear as a multiplet in the range of δ 7.270–7.75 ppm. semanticscholar.org The NH proton of the hydrazide group is observed as a singlet at δ 8.01 ppm, while the N=CH proton appears at δ 8.31 ppm. semanticscholar.org
In another example, 2-(coumarin-4-yloxy)acetohydrazide, the methylene protons (CH2) are observed at δ 4.45 ppm and the NH proton gives a signal at δ 8.21 ppm. mdpi.com The presence of different conformers due to restricted rotation around the C-N amide bond can lead to the duplication of some peaks in the ¹H NMR spectra of N-acylhydrazone derivatives. mdpi.com
Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic-H | 7.270–7.75 | Multiplet | semanticscholar.org |
| -CH₃ | 2.891 | Singlet | semanticscholar.org |
| -CH₂- | 4.19 | Singlet | semanticscholar.org |
| N=CH | 8.31 | Singlet | semanticscholar.org |
| -NH- | 8.01 | Singlet | semanticscholar.org |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In hydrazone derivatives, the azomethine carbon (-CH=N-) typically appears downfield. For a series of hydrazones, this signal was observed in the range of 140.97–146.95 ppm. nih.gov The amidic carbonyl carbon of the hydrazide moiety gives a signal in the range of 163.01–168.50 ppm. nih.gov
In N-acylhydrazone derivatives, duplicated signals can also be observed in the ¹³C NMR spectra, indicating the presence of conformational isomers. mdpi.com For example, the methylene carbon can show two signals, with the one for the sp isomer appearing upfield. researchgate.net The amide carbonyl of a hydrazone has been observed at 173.1 ppm for the trans isomer and 173.3 ppm for the cis isomer. researchgate.net
Table 2: Representative ¹³C NMR Spectral Data for Hydrazide and Hydrazone Derivatives
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
| Azomethine (-CH=N-) | 140.97–146.95 | nih.gov |
| Amide Carbonyl (C=O) | 163.01–168.50 | nih.gov |
| Methylene (-CH₂-) | 48.5 (sp), 48.9 (ap) | mdpi.com |
| Amide Carbonyl (C=O) | 169.0 (sp), 164.0 (ap) | mdpi.com |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound and its derivatives, characteristic absorption bands are observed for the N-H, C=O, and C-N bonds of the hydrazide moiety, as well as vibrations associated with the aromatic ring.
The IR spectra of hydrazides typically show strong N-H stretching vibrations in the region of 3180–3220 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the amide group is usually observed between 1620 and 1680 cm⁻¹. mdpi.com For hydrazone derivatives, a characteristic C=N stretching band appears in the range of 1550–1600 cm⁻¹. mdpi.com The aromatic C-H stretching is typically found around 2926-3087 cm⁻¹. mdpi.commdpi.com
In a study of N'-(2-methylbenzylidene)-2-[(coumarin-4-yl)oxy]acetohydrazide, the IR spectrum showed absorption bands at 3199.3 cm⁻¹ (N-H), 1730.3 cm⁻¹ (C=O, lactone), and 1683.7 cm⁻¹ (C=O, amide). semanticscholar.org The C=C aromatic stretching was observed at 1627.7 cm⁻¹. semanticscholar.org
Table 3: Characteristic IR Absorption Bands for Hydrazide and Hydrazone Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3180–3220 | mdpi.com |
| C=O (Amide) | Stretching | 1620–1680 | mdpi.com |
| C=N (Azomethine) | Stretching | 1550–1600 | mdpi.com |
| Aromatic C-H | Stretching | 2926–3087 | mdpi.commdpi.com |
| N-N | Stretching | 1112-1151 | mdpi.com |
Mass Spectrometry (MS/EIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS), particularly using Electron Ionization (EI), is employed to determine the molecular weight and to study the fragmentation patterns of the compounds, which helps in confirming their structure. The molecular ion peak [M]⁺ provides the molecular weight of the compound.
The fragmentation of hydrazide and hydrazone derivatives under EI conditions often involves cleavage of the bonds adjacent to the carbonyl group and the N-N bond. libretexts.org Common fragmentation patterns for amides include the loss of the amino group or cleavage of the acyl-nitrogen bond. libretexts.org For example, in the mass spectrum of some hydrazone derivatives, the molecular ion peak was observed, confirming their respective molecular weights. mdpi.com The fragmentation of alkanes often shows clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound and its derivatives, the main absorption bands are typically due to π → π* and n → π* transitions.
The phenyl ring and the hydrazide or hydrazone moiety act as chromophores. In a series of isonicotinic hydrazide derivatives, the maximum absorption (λmax) was observed in the range of 320-322 nm in DMSO, which can be attributed to the π → π* transitions within the conjugated system. mdpi.com The electronic spectra of some Schiff base derivatives have shown absorption bands that are influenced by the substituents on the aromatic rings. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of the related compound, 2-(4-Methylphenyl)acetohydrazide (B1298582), was determined to be a monoclinic system with the space group P21/c. iucr.org The analysis revealed that the dihedral angle between the benzene (B151609) ring and the mean plane of the acetohydrazide group is 88.2(7)°. iucr.orgnih.gov This near-perpendicular orientation is a significant conformational feature. All bond lengths and angles were found to be within normal ranges. nih.gov
In a derivative, (Z)-N′-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, the compound crystallizes in the orthorhombic space group P212121 with two independent molecules (A and B) in the asymmetric unit. iucr.orgiucr.org The central ethane (B1197151) hydrazide moiety in both molecules is nearly planar. iucr.org The dihedral angles between this central part and the adjacent aromatic rings differ between the two molecules, indicating some conformational flexibility. iucr.org
Another derivative, 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide, crystallizes in a monoclinic system. nih.gov Its structure is consolidated by an intramolecular N—H⋯O hydrogen bond, which creates an S(5) ring motif. nih.gov
The crystallographic data for several derivatives are summarized below.
| Compound Name | Crystal System | Space Group | Key Dihedral Angles (°) | Ref. |
| 2-(4-Methylphenyl)acetohydrazide | Monoclinic | P21/c | 88.2(7) (between benzene ring and acetohydrazide group) | iucr.orgnih.gov |
| (Z)-N′-[(E)-4-Methoxybenzylidene)-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide | Orthorhombic | P212121 | Molecule A: 18.99(4) & 62.20(4) / Molecule B: 13.3(2), 80.5(2) & 86.1(1) | iucr.orgnih.gov |
| 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide | Monoclinic | P21/n | 57.17(5) (between the two benzene rings) | nih.gov |
| 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide | Monoclinic | C2/c | 4.70(10) (between methylanilinic group and side chain) | nih.gov |
Crystal Packing and Intermolecular Interactions
The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are fundamental to the stability and physical properties of the crystalline material.
In the solid state, hydrazide derivatives are often linked by a network of hydrogen bonds. For 2-(4-Methylphenyl)acetohydrazide, molecules are connected by N—H⋯O hydrogen bonds. iucr.orgnih.gov These, along with weaker C—H⋯O interactions, create infinite ribbons that extend along the Current time information in Bangalore, IN. crystallographic direction. iucr.orgnih.gov
The crystal structure of 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide features inversion dimers formed through pairs of N—H⋯O interactions, which result in R22(8) ring motifs. nih.gov This indicates a strong and specific pairing of molecules in the crystal lattice.
In the case of 2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, the molecules are connected by N—H⋯O and N—H⋯N hydrogen bonds, forming chains along the Current time information in Bangalore, IN. direction. nih.gov Additionally, a weak C—H⋯π interaction is observed, further stabilizing the crystal packing. nih.gov
For the more complex derivative, (Z)-N′-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, the two independent molecules in the asymmetric unit are linked by asymmetric, bifurcated N—H⋯(N,O) hydrogen bonds. iucr.org These interactions form zigzag chains propagating along the a-axis. iucr.orgiucr.org The packing is further consolidated by weak C—H⋯O interactions. iucr.orgiucr.org
A summary of key intermolecular interactions is provided below.
| Compound Name | Intermolecular Interactions | Supramolecular Motif | Ref. |
| 2-(4-Methylphenyl)acetohydrazide | N—H⋯O, C—H⋯O | Infinite ribbons along Current time information in Bangalore, IN. | iucr.orgnih.gov |
| 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide | N—H⋯O (intermolecular) | Inversion dimers with R22(8) ring motifs | nih.gov |
| 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide | N—H⋯O, N—H⋯N, C—H⋯π | Chains along Current time information in Bangalore, IN. | nih.gov |
| (Z)-N′-[(E)-4-Methoxybenzylidene)-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide | N—H⋯(N,O) (bifurcated), C—H⋯O | Zigzag chains along the a-axis | iucr.orgiucr.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method serves as a crucial check for the purity and confirmation of the empirical formula of newly synthesized compounds, including this compound and its derivatives. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition.
The table below presents elemental analysis data for several acetohydrazide derivatives, demonstrating the verification of their chemical formulas.
| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Ref. |
| (E)-N'-(4-Methoxybenzylidene)-2-(2-nitrophenyl)acetohydrazide | C16H15N3O4 | C: 61.34, H: 4.83, N: 13.41 | C: 61.31, H: 4.80, N: 13.38 | derpharmachemica.com |
| 3-(4-Hydroxyphenyl)-N'-(3-(4-hydroxyphenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide | C20H14N4O4 | C: 64.17, H: 3.77, N: 14.97 | C: 64.05, H: 3.62, N: 14.85 | mdpi.com |
| 3-(4-Chlorophenyl)-N'-(3-(4-chlorophenyl)-2-cyanoacryloyl)-2-cyanoacrylohydrazide | C20H12Cl2N4O2 | C: 58.41, H: 2.94, N: 13.62 | C: 58.30, H: 2.85, N: 13.49 | mdpi.com |
| N′-[(E)-(2-hydroxyphenyl) methylidene]-2-[(quinolin-8-yl)oxy] acetohydrazide | C18H15N3O3 | C: 67.34, H: 4.67, N: 13.08 | C: 67.02, H: 4.77, N: 13.36 | scispace.com |
| N′-[(E)-(2-hydroxy-3- methoxyphenyl) methylidene]-2-[(quinolin-8-yl) oxy]acetohydrazide | C19H17N3O4 | C: 65.01, H: 4.84, N: 11.97 | C: 64.95, H: 4.71, N: 12.22 | scispace.com |
| N′-[(E)-(2-hydroxynaphthalen-1-yl) methylidene]-2-[(quinolin-8-yl)oxy] acetohydrazide | C22H17N3O3 | C: 71.22, H: 4.58, N: 11.32 | C: 71.63, H: 4.54, N: 11.59 | scispace.com |
| 2-Cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene) acetohydrazide | C17H15N5O2 | C: 63.54, H: 4.71, N: 21.79 | C: 63.62, H: 4.82, N: 21.95 | ekb.eg |
| 3-(4-Chlorophenyl)-2-cyano- N' -(2-hydroxy- 5-(p-tolyldiazenyl)benzylidene) acrylohydrazide | C24H18ClN5O2 | C: 64.94, H: 4.09, N: 15.78 | C: 64.98, H: 4.14, N: 15.83 | ekb.eg |
Computational and Theoretical Investigations of 2 2 Methylphenyl Acetohydrazide
Density Functional Theory (DFT) Calculationsresearchgate.netnih.gov
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is widely employed to determine the properties of molecules like 2-(2-Methylphenyl)acetohydrazide, offering a balance between accuracy and computational cost. nih.gov
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable three-dimensional structure is essential for understanding the molecule's physical and chemical properties. For hydrazide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to determine the most stable conformer. core.ac.uk
Conformational analysis involves scanning the potential energy surface by rotating specific dihedral angles to identify all low-energy conformers. In a study on acetohydrazide, the molecule was predicted to have a trans-syn conformation as its lowest energy structure. kfupm.edu.sa For this compound, a key aspect would be the dihedral angle between the phenyl ring and the acetohydrazide group. In the related compound 2-(4-Methylphenyl)acetohydrazide (B1298582), this dihedral angle was found to be 88.2(7)°. nih.gov Such a near-orthogonal arrangement significantly influences the molecule's steric and electronic properties.
Table 1: Representative Geometric Parameters from DFT Calculations for Hydrazide-related Structures
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Dihedral Angle | Angle between the phenyl ring and the acetohydrazide plane | ~88.2° | nih.gov |
| C=O Bond Length | Length of the carbonyl double bond | ~1.229 Å | researchgate.net |
| C-N Bond Length | Length of the carbon-nitrogen single bond in the hydrazide group | ~1.332 Å | researchgate.net |
Note: The data presented are for closely related hydrazide structures and serve as illustrative examples of the parameters obtained through geometry optimization.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals.
The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For hydrazide derivatives, this gap is calculated to understand their charge transfer characteristics. researchgate.netnih.gov For example, theoretical studies on N-(2-hydroxybenzylidene)acetohydrazide revealed that charge transfer occurs within the molecule, a property inferred from its HOMO and LUMO energies. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface.
Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. In this compound, these would likely be centered around the carbonyl oxygen and nitrogen atoms. researchgate.net
Blue regions (positive potential) indicate electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the hydrazide group. researchgate.net
MEP analysis is valuable for understanding intermolecular interactions, such as hydrogen bonding, which was observed in the crystal structure of 2-(4-Methylphenyl)acetohydrazide. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Hydrazide Derivative
| Parameter | Description | Illustrative Value (eV) | Reference Context |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | researchgate.netnih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 | researchgate.netnih.gov |
Note: These values are representative for hydrazide-type compounds and are not specific to this compound.
Vibrational frequency analysis is computationally performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes are compared with experimental spectra to confirm the molecular structure. nih.gov DFT calculations can accurately predict the vibrational frequencies of functional groups. kfupm.edu.sa
For this compound, key vibrational modes would include:
N-H stretching vibrations of the -NH and -NH2 groups.
C=O stretching of the carbonyl group.
C-N and N-N stretching of the hydrazide backbone.
Aromatic C-H and C=C stretching of the methylphenyl group.
In a study of acetohydrazide, a complete assignment of vibrational modes was achieved by correlating DFT-computed frequencies with experimental IR and Raman data. kfupm.edu.sa Typically, calculated wavenumbers are scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental results. nih.gov
Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (cm-1) for Hydrazide Functional Groups
| Vibrational Mode | Calculated (Scaled) | Experimental | Reference Context |
|---|---|---|---|
| N-H Stretch | ~3300-3400 | ~3300-3400 | redalyc.org |
| C=O Stretch | ~1660 | ~1663 | redalyc.org |
| N-N Stretch | ~1100 | ~1100-1150 | kfupm.edu.sa |
Note: Frequencies are typical for hydrazide-containing molecules and serve as examples.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These are calculated from the energies of the frontier orbitals (HOMO and LUMO). researchgate.net
Global Reactivity Descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as half the HOMO-LUMO energy gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. researchgate.net
These descriptors for 2-methylphenylacetic acid, a precursor to the title compound, have been calculated to understand its chemical activity. researchgate.net
Fukui functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for different types of attacks. arkat-usa.orgfaccts.de
f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for an electrophilic attack (where an electron is donated).
f0(r): Predicts the site for a radical attack. faccts.de
For a hydrazide, the Fukui functions would likely indicate that the carbonyl carbon is susceptible to nucleophilic attack, while the nitrogen and oxygen atoms are prone to electrophilic attack. researchgate.neteurjchem.com
Molecular Docking Simulations for Ligand-Target Interactionsresearchgate.netnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
The process involves:
Obtaining the 3D structures of the ligand (from DFT optimization) and the target protein (from databases like the Protein Data Bank).
Using a docking algorithm to sample a large number of possible binding poses of the ligand in the active site of the protein.
Scoring these poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol).
For hydrazide derivatives, docking studies have been performed against various targets, including enzymes involved in cancer (e.g., carbonic anhydrases) and bacterial growth (e.g., lanosterol (B1674476) 14-alpha-demethylase). researchgate.netnih.govnih.gov The results of these simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For instance, docking studies on similar compounds have shown stable binding within enzyme active sites, suggesting potential inhibitory effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.org The fundamental principle is that the structural features of a molecule determine its activity. researchgate.net
A QSAR model is developed through the following steps:
Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Molecular descriptors (physicochemical, steric, electronic, topological) are calculated for each compound.
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation correlating the descriptors (independent variables) with the biological activity (dependent variable). mdpi.com
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net
QSAR models have been successfully developed for various hydrazide derivatives to predict their anticancer and antimicrobial activities. nih.govresearchgate.net These models help in understanding which structural properties are crucial for activity and can be used to predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. neovarsity.orgresearchgate.net
Coordination Chemistry of 2 2 Methylphenyl Acetohydrazide and Its Derivatives
Structural Analysis of Metal Complexes with Related Ligands
Geometry and Stereochemistry
The geometry and stereochemistry of metal complexes with 2-(2-Methylphenyl)acetohydrazide are dictated by the nature of the metal ion, its oxidation state, the coordination number, and the denticity of the ligand. Acetohydrazide derivatives, including this compound, can exhibit keto-enol tautomerism, which plays a crucial role in their coordination behavior. The ligand can coordinate to a metal ion in either its neutral keto form or its deprotonated enol form.
In its keto form, this compound typically acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the amino nitrogen atom of the hydrazide moiety. In the enol form, after deprotonation, it acts as a monoanionic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen atom. This versatility allows for the formation of a wide array of complexes with varying geometries.
Commonly observed geometries for transition metal complexes with similar acetohydrazide ligands include octahedral, tetrahedral, and square planar. For instance, in studies of related 2-(p-tolylamino)acetohydrazide complexes, Co(II) and Ni(II) have been found to form octahedral or tetrahedral complexes, while Cu(II) complexes often exhibit square planar or tetragonally distorted octahedral geometries. nih.govresearchgate.net Iron(III) and Manganese(III) complexes with related ligands typically adopt an octahedral geometry.
Spectroscopic Signatures of Complexation
Spectroscopic techniques, particularly infrared (IR) and UV-Visible (UV-Vis) spectroscopy, are instrumental in characterizing the formation and structure of metal complexes of this compound.
Infrared (IR) Spectroscopy:
The IR spectrum of the free this compound ligand exhibits characteristic absorption bands for the N-H, C=O, and C-N functional groups. Upon complexation, significant shifts in these bands provide evidence of coordination.
ν(N-H) Bands: The stretching vibrations of the -NH₂ and -NH- groups, typically observed in the 3100-3300 cm⁻¹ region, may shift to lower or higher frequencies upon coordination of the amino nitrogen to the metal center.
ν(C=O) Band (Amide I): A strong absorption band corresponding to the carbonyl stretch, usually found around 1640-1680 cm⁻¹, is expected to shift to a lower frequency (typically by 15-40 cm⁻¹) upon coordination through the carbonyl oxygen. mdpi.com This shift is a strong indicator of the carbonyl group's involvement in bonding.
ν(C-N) and δ(N-H) Bands (Amide II and III): Bands associated with C-N stretching and N-H bending also show shifts upon complexation, further supporting the coordination of the hydrazide moiety.
New Bands: The formation of new, typically weak, bands in the far-IR region (400-600 cm⁻¹) can be attributed to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of complex formation. mdpi.comresearchgate.net
The following table summarizes the expected IR spectral data for complexes of this compound based on data from analogous compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon Complexation |
| ν(N-H) | ~3100-3300 | Shift to lower or higher frequency |
| ν(C=O) | ~1640-1680 | Shift to lower frequency |
| ν(C-N) | ~1520-1550 | Shift in position |
| ν(M-O) | - | Appearance of new band (~400-550 cm⁻¹) |
| ν(M-N) | - | Appearance of new band (~500-600 cm⁻¹) |
UV-Visible (UV-Vis) Spectroscopy:
The electronic spectra of the metal complexes provide valuable information about the geometry of the coordination sphere and the nature of the metal-ligand bonding.
Intra-ligand Transitions: The free ligand is expected to show high-intensity absorption bands in the UV region, corresponding to π → π* and n → π* transitions within the aromatic ring and the hydrazide moiety. researchgate.net These bands may undergo a bathochromic (red) or hypsochromic (blue) shift upon complexation.
d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorption bands are observed in the visible or near-IR region. These correspond to electronic transitions between the d-orbitals of the metal ion, which are split in energy by the ligand field. The position and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral vs. tetrahedral). researchgate.net
Charge Transfer (CT) Transitions: Intense charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed, typically in the UV or near-UV region.
The table below provides a hypothetical overview of the electronic spectral data for some first-row transition metal complexes of this compound, based on observations from similar systems.
| Metal Ion | Proposed Geometry | Expected d-d Transitions (nm) | Assignment |
| Co(II) | Octahedral | ~480-550, ~1100-1200 | ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴T₂g(F) |
| Ni(II) | Octahedral | ~390-430, ~650-720, ~1000-1100 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F) |
| Cu(II) | Distorted Octahedral | ~600-700 | ²Eg → ²T₂g |
Magnetic Properties and Thermal Stability of Complexes
Magnetic Properties:
The magnetic properties of the metal complexes of this compound are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which can help in elucidating the geometry and the spin state of the complex.
Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. The measured magnetic moment for such complexes is typically close to the "spin-only" value, calculated using the formula μ_so = √[n(n+2)], where 'n' is the number of unpaired electrons. For first-row transition metals, some contribution from orbital angular momentum can lead to values slightly higher than the spin-only value. dalalinstitute.com
Diamagnetism: Complexes where all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. This is expected for complexes of d¹⁰ ions like Zn(II) and Cd(II), as well as for low-spin d⁶ complexes like some Fe(II) and Co(III) complexes. dalalinstitute.com
The expected magnetic moments for some common transition metal complexes are presented below.
| Metal Ion | d-electron Configuration | Geometry | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so, B.M.) |
| Co(II) | d⁷ | Octahedral (high spin) | 3 | 3.87 |
| Ni(II) | d⁸ | Octahedral | 2 | 2.83 |
| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | 1.73 |
| Fe(III) | d⁵ | Octahedral (high spin) | 5 | 5.92 |
| Zn(II) | d¹⁰ | Tetrahedral/Octahedral | 0 | 0 (Diamagnetic) |
Thermal Stability:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pattern of the metal complexes. The TGA curve provides information about mass loss as a function of temperature, while the DTA curve indicates whether the decomposition processes are exothermic or endothermic.
The thermal decomposition of metal complexes of acetohydrazide derivatives generally occurs in multiple steps:
Dehydration: The initial mass loss, typically occurring at temperatures below 150 °C, corresponds to the removal of lattice or coordinated water molecules. researchgate.netmdpi.com
Decomposition of Ancillary Ligands: If other ligands like acetate (B1210297) or chloride are present, their removal may be observed at intermediate temperatures.
Decomposition of the Organic Ligand: The main decomposition of the this compound ligand occurs at higher temperatures, often in several overlapping stages. The decomposition products can include various gaseous molecules like ammonia, nitrogen oxides, and hydrocarbons. mdpi.com
Formation of Metal Oxide: The final residue at the end of the thermogravimetric analysis is usually the most stable oxide of the metal.
Studies on related hydrazide complexes have shown that the thermal stability of the complexes is generally higher than that of the free ligand, and it can vary depending on the metal ion. researchgate.netmdpi.com For example, some studies have reported that the thermal stability of complexes can follow the order Pd(II) > Ru(III). researchgate.net
The table below gives a generalized decomposition pattern for a hypothetical hydrated metal complex of this compound.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 80 - 150 | Variable | Loss of hydrated/coordinated water molecules |
| 150 - 300 | Variable | Removal of ancillary ligands (e.g., acetate, chloride) |
| 300 - 600 | Variable | Decomposition of the organic ligand |
| > 600 | - | Formation of stable metal oxide residue |
Biological Activities of 2 2 Methylphenyl Acetohydrazide and Its Derivatives in Vitro Studies
In Vitro Antimicrobial Activity
Derivatives of 2-(2-Methylphenyl)acetohydrazide have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacterial and fungal pathogens. These studies typically involve the synthesis of a series of related compounds, often Schiff bases or heterocyclic derivatives like oxadiazoles, which are then screened against various microbial strains to determine their minimum inhibitory concentrations (MIC).
Antibacterial Efficacy Against Gram-Positive Strains
Numerous studies have reported the in vitro activity of this compound derivatives against Gram-positive bacteria. These compounds have shown inhibitory effects on the growth of clinically relevant strains such as Staphylococcus aureus and Bacillus subtilis.
For instance, certain 1,3,4-oxadiazole (B1194373) derivatives synthesized from acylhydrazides have exhibited significant antibacterial activity against Staphylococcus aureus. nih.gov In some cases, the introduction of specific substituents on the aromatic rings of these derivatives has been shown to enhance their potency. For example, some studies have indicated that compounds with electron-withdrawing groups may exhibit stronger antibacterial effects. growingscience.com
The following table summarizes the in vitro antibacterial activity of selected this compound derivatives against Gram-positive bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (F3) | Staphylococcus aureus | 8 | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (F4) | Staphylococcus aureus | 4 | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (I2) | Staphylococcus aureus | 4 | nih.gov |
| Thiazolidine-2,4-dione derivative (18) | Staphylococcus aureus ATCC 25923 | 62.5 | d-nb.info |
| Thiazolidine-2,4-dione derivative (23) | Staphylococcus epidermidis ATCC 12228 | 62.5 | d-nb.info |
| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | researchgate.net |
Antibacterial Efficacy Against Gram-Negative Strains
The antibacterial spectrum of this compound derivatives often extends to Gram-negative bacteria, including notorious pathogens like Escherichia coli and Pseudomonas aeruginosa.
Research has shown that certain 1,3,4-oxadiazole derivatives of this compound can effectively inhibit the growth of E. coli. nih.gov The structural modifications play a crucial role here as well, with specific substitutions influencing the degree of activity.
Below is a table summarizing the in vitro antibacterial activity of selected derivatives against Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (F3) | Escherichia coli | 16 | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (F4) | Escherichia coli | 16 | nih.gov |
| 2,5-disubstituted 1,3,4-oxadiazole derivative (I2) | Escherichia coli | 8 | nih.gov |
| Thiazolidine-2,4-dione derivative (18) | Escherichia coli ATCC 25922 | 125 | d-nb.info |
Antifungal Efficacy
In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. These compounds have been tested against a range of fungal species, including opportunistic pathogens like Candida albicans.
The table below presents findings on the in vitro antifungal activity of some of these derivatives.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| para-substituted phenyl derivative of oxadiazole | Candida albicans | 32 | nih.gov |
| Thiazolylhydrazone derivative (1b) | Candida albicans (ATCC 90028) | - | nih.govrsc.org |
| Thiazolylhydrazone derivative (1d) | Candida albicans (ATCC 90028) | - | nih.govrsc.org |
| Thiazolylhydrazone derivative (2a) | Candida albicans (ATCC 90028) | - | nih.govrsc.org |
| Thiazolylhydrazone derivative (2d) | Candida albicans (ATCC 90028) | - | nih.govrsc.org |
Structure-Activity Relationships in Antimicrobial Agents
The antimicrobial activity of this compound derivatives is intrinsically linked to their chemical structure. Researchers have identified several key structural features that influence their potency and spectrum of activity.
A recurring theme in the literature is the impact of substituents on the aromatic rings. The presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), on the phenyl ring has been reported to enhance the antimicrobial effects of these compounds. researchgate.net This is often attributed to an increase in the lipophilicity of the molecules, which may facilitate their transport across the microbial cell membrane.
Proposed Mechanisms of Antimicrobial Action (In Vitro)
The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed based on studies of the broader class of hydrazone and Schiff base compounds.
One of the most cited potential mechanisms is the chelation of metal ions. Hydrazones are known to be effective metal-chelating agents. mdpi.com By binding to essential metal ions within the microbial cell, these compounds can disrupt vital enzymatic processes and interfere with cellular metabolism, ultimately leading to growth inhibition or cell death.
Another proposed mechanism involves the inhibition of key microbial enzymes. For example, some hydrazone derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.commdpi.com By targeting such essential enzymes, these compounds can effectively halt bacterial proliferation.
Disruption of the cell membrane or cell wall is another potential mode of action. The lipophilic nature of many of these derivatives may allow them to intercalate into the lipid bilayer of the cell membrane, altering its permeability and leading to the leakage of essential intracellular components. nih.gov Some studies on related compounds have also suggested interference with cell wall synthesis. nih.gov
It is important to note that the mechanism of action can vary depending on the specific derivative and the target microorganism. Further research is needed to elucidate the exact molecular targets of this compound derivatives.
In Vitro Antiproliferative and Anticancer Activity
Beyond their antimicrobial properties, derivatives of this compound have also shown promise as antiproliferative and anticancer agents in various in vitro studies. These investigations typically involve screening the compounds against a panel of human cancer cell lines to determine their cytotoxic effects and to identify potential lead compounds for further development.
Hydrazone derivatives, in general, are a well-documented class of compounds with significant anticancer activity. Research on derivatives of this compound has focused on their ability to inhibit the growth of various cancer cell lines, including those from breast, colon, and lung cancers.
For example, certain benzothiazole (B30560) acylhydrazone derivatives have been evaluated for their cytotoxic activity against cell lines such as A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma). Some of these compounds have exhibited remarkable cytotoxicity, with IC50 values comparable to or even lower than that of the standard anticancer drug cisplatin (B142131) in certain cell lines.
The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. Studies on related hydrazone derivatives have shown that they can arrest the cell cycle at different phases and trigger apoptotic pathways.
The following table summarizes the in vitro antiproliferative activity of selected derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole acylhydrazone (4d) | C6 (Rat brain glioma) | 0.03 mM | |
| Benzothiazole acylhydrazone (4e) | A549 (Human lung adenocarcinoma) | 0.03 mM | |
| Benzothiazole acylhydrazone (4h) | C6 (Rat brain glioma) | 0.03 mM | |
| N′-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide (7) | MCF-7 (Breast cancer) | 3.12 | mdpi.com |
| N′-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide (16) | MCF-7 (Breast cancer) | 2.88 | mdpi.com |
| N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa) | HCT116 (Colon) | 12.54 | researchgate.net |
| N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide (IXa) | MCF-7 (Breast) | 16.70 | researchgate.net |
Cytotoxicity Against Specific Cancer Cell Lines
The antiproliferative activity of this compound derivatives has been assessed against a variety of human cancer cell lines. The effectiveness of these compounds is typically measured by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.
Several studies have synthesized and tested series of these derivatives. For instance, novel fused azaisocytosine-like congeners derived from this compound have demonstrated cytotoxic effects against epithelial tumor cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and T47D (breast cancer). arabjchem.org One such derivative, 3-(4-Nitrophenyl)-8-(2-methylphenyl)-7,8-dihydroimidazo[2,1-c] royalsocietypublishing.orgnih.govmdpi.comtriazin-4(6H)-one, showed notable antiproliferative effects. arabjchem.org
Similarly, indole-based hydrazone derivatives have been evaluated. A compound with a 2-methylphenyl substitution exhibited reasonable effectiveness against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 of 29.4 ± 0.8 μM. rsc.org In another study, tolmetin (B1215870) derivatives, which share structural similarities, were tested against various cancer cell lines, including colon (HCT-15), renal (UO-31), and leukemia (HL-60). tandfonline.comsemanticscholar.org One of the most potent compounds, 5b, displayed IC50 values of 6.62 ± 0.35 μM, 7.69 ± 0.41 μM, and 10.32 ± 0.55 μM against HCT-15, UO-31, and HL-60 cell lines, respectively. tandfonline.comsemanticscholar.org
Furthermore, coumarin-substituted hydrazide-hydrazone derivatives have shown promise. Compound 6d, featuring a 4-bromophenyl moiety, was particularly effective against the HepG2 liver cancer cell line with an IC50 value of 2.84 ± 0.48 μg/mL. ias.ac.inresearchgate.net Another derivative, compound 6f with a 4-methoxyphenyl (B3050149) group, was most potent against the SKBR-3 breast cancer cell line, with an IC50 of 2.34 ± 0.68 μg/mL. ias.ac.inresearchgate.net
The table below summarizes the cytotoxic activities of selected this compound derivatives and related structures.
Table 1: In Vitro Cytotoxicity of Selected Hydrazide Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 3-(4-Nitrophenyl)-8-(2-methylphenyl)-7,8-dihydroimidazo[2,1-c] royalsocietypublishing.orgnih.govmdpi.comtriazin-4(6H)-one | A549, HeLa, T47D | Active | arabjchem.org |
| Indole (B1671886) hydrazone with 2-methylphenyl substitution (5v) | MDA-MB-231 | 29.4 ± 0.8 μM | rsc.org |
| Tolmetin derivative (5b) | HCT-15 (Colon) | 6.62 ± 0.35 μM | tandfonline.comsemanticscholar.org |
| Tolmetin derivative (5b) | UO-31 (Renal) | 7.69 ± 0.41 μM | tandfonline.comsemanticscholar.org |
| Tolmetin derivative (5b) | HL-60 (Leukemia) | 10.32 ± 0.55 μM | tandfonline.comsemanticscholar.org |
| Coumarin (B35378) derivative (6d) | HepG2 (Liver) | 2.84 ± 0.48 μg/mL | ias.ac.inresearchgate.net |
| Coumarin derivative (6f) | SKBR-3 (Breast) | 2.34 ± 0.68 μg/mL | ias.ac.inresearchgate.net |
Apoptosis Induction (In Vitro Models)
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several derivatives of this compound have been shown to trigger this process in cancer cells.
For example, a series of novel hydrazone linkage-based aryl sulfonate derivatives were synthesized, and compounds 4g and 4h were found to induce apoptosis in MCF-7 breast cancer cells. researchgate.net Their mechanism is believed to be mediated through the intrinsic apoptotic pathway, involving changes in the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3. researchgate.net
Similarly, a potent tolmetin derivative, compound 5b, was found to induce apoptosis in HCT-15 colon cancer cells by 52.72-fold. semanticscholar.orgnih.govresearchgate.net This was supported by a significant increase in the levels of apoptotic caspases-3, -8, and -9. semanticscholar.orgnih.govresearchgate.net This compound also caused cell cycle arrest at the G0/G1 phase. semanticscholar.orgnih.govresearchgate.net
Another study on hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety showed that the most potent compounds induced apoptosis in MCF-7 cells, confirmed by Annexin V/PI staining. mdpi.com The mechanism was linked to a significant increase in the level of active caspase 9. mdpi.com Schiff's bases incorporating an imidazolidine-2,4-dione scaffold also demonstrated apoptosis-inducing activities. nih.gov One derivative, compound 24, promoted apoptosis by reducing the levels of the anti-apoptotic protein BCL-2 and arresting the cell cycle at the G2/M phase in MCF-7 cells. nih.gov
Structure-Activity Relationships in Antiproliferative Agents
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of these compounds. These studies analyze how different chemical modifications to the parent structure influence its biological activity.
For hydrazone derivatives, the nature and position of substituents on the phenyl ring play a significant role in their cytotoxicity. nih.gov For instance, in a series of N-benzyl indole-derived hydrazones, it was observed that para-linking of substituents on the benzyl (B1604629) group was more favorable for activity than meta-linking. rsc.org Specifically, a 4-(trifluoromethyl)benzyl group showed better inhibition than a 2-(trifluoromethyl)benzyl group. rsc.org The presence of electron-donating groups, like a methoxy (B1213986) group, was found to be more favorable for inhibiting cancer cells than electron-withdrawing groups like trifluoromethyl. rsc.org
In another series of benzenesulphonohydrazide derivatives, the presence of chloro or bromo atoms at the ortho- or meta-position of the phenyl ring, combined with a methoxy group at the meta- or para-position, resulted in compounds with high cytotoxicity and selectivity towards cancer cells. nih.gov However, the specific cancer cell line also influences the activity, as a compound with two methoxy groups was highly active against the 796-P renal cancer cell line but not against HepG2 or H2170 lung cancer cells. nih.gov
For acridone (B373769) derivatives, SAR investigations revealed that the orientation and spatial topology of certain substituents are major contributors to the bioactivity. nih.gov Similarly, for betulinic acid derivatives, the side chain attached to the C-28 position was found to be crucial for anti-HIV activity, with an amide formed with a piperazine (B1678402) or primary diamine being generally more beneficial than an ester. nih.gov
Proposed Molecular Mechanisms of Antiproliferative Action (In Vitro)
The antiproliferative action of this compound derivatives is often linked to their ability to interact with specific molecular targets within cancer cells. One of the most frequently proposed mechanisms is the inhibition of crucial enzymes involved in cancer cell proliferation and survival.
Several studies suggest that these compounds may act as inhibitors of protein tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.orgnih.govmdpi.com VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The antiproliferative activity of certain hydrazone derivatives has been shown to correlate well with their ability to inhibit the VEGFR-2 kinase enzyme. mdpi.com For example, the tolmetin derivative 5b displayed high inhibitory activity against VEGFR-2 with an IC50 of 0.20 µM. semanticscholar.orgnih.govresearchgate.net
Another proposed mechanism is the inhibition of DNA topoisomerase II (Topo II), an enzyme that plays a critical role in DNA replication and transcription. nih.govnih.gov Some phthalazine-based derivatives have been shown to inhibit Topo II and also act as DNA intercalating agents, which disrupt the DNA structure and function, ultimately leading to apoptosis. nih.gov
Additionally, some indole derivatives are thought to exert their anticancer effects by acting as tubulin inhibitors. nih.gov Tubulin is the protein that polymerizes to form microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. nih.gov
In Vitro Enzyme Inhibition Studies
Beyond their direct cytotoxic effects, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are relevant to various diseases.
Inhibition of Key Enzymes
A significant area of research has been the inhibition of monoamine oxidases (MAO), enzymes that are important targets in the treatment of depression and other neurological disorders. royalsocietypublishing.org A series of N'-substituted benzylidene-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazides were synthesized and tested for their ability to inhibit MAO-A and MAO-B. royalsocietypublishing.org It was found that changing a phenyl substituent to a methyl group on the quinazoline (B50416) ring decreased the inhibitory activity. royalsocietypublishing.org In another study, new hydrazone derivatives were synthesized and evaluated as MAO inhibitors, with compounds 2a and 2b being the most active against MAO-A, with IC50 values of 0.342 µM and 0.028 µM, respectively. mdpi.comresearchgate.net
Other enzymes targeted by these derivatives include cholinesterases (AChE and BChE), which are relevant to Alzheimer's disease. dergipark.org.tr Novel 2,6-disubstituted-3-(2H)-pyridazone derivatives have been designed and synthesized as potential cholinesterase inhibitors. dergipark.org.tr
Furthermore, some hydrazide-hydrazone derivatives have shown potent anti-urease activity, which is relevant for treating infections caused by urease-producing bacteria. researchgate.net All tested compounds in one study displayed remarkable anti-urease activity with IC50 values ranging from 1.62 to 16.91 μM. researchgate.net
As mentioned previously, VEGFR-2 is a key enzyme target for the anticancer activity of these compounds, with some derivatives showing potent inhibition in the sub-micromolar range. semanticscholar.orgnih.govresearchgate.net Similarly, EGFR and HER2, other important kinases in cancer, have been identified as targets. nih.gov
The table below provides a summary of the enzyme inhibitory activities of selected derivatives.
Table 2: In Vitro Enzyme Inhibition by Selected Hydrazide Derivatives
| Compound/Derivative Series | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Hydrazone derivative (2a) | MAO-A | 0.342 µM | mdpi.comresearchgate.net |
| Hydrazone derivative (2b) | MAO-A | 0.028 µM | mdpi.comresearchgate.net |
| Tolmetin derivative (5b) | VEGFR-2 | 0.20 µM | semanticscholar.orgnih.govresearchgate.net |
| Schiff's base derivative (24) | EGFR | 0.07 µM | nih.gov |
| Schiff's base derivative (24) | HER2 | 0.04 µM | nih.gov |
| Coumarin hydrazide-hydrazone derivatives | Urease | 1.62–16.91 μM | researchgate.net |
Mode of Inhibition
Understanding the mode of enzyme inhibition is crucial for drug design and development. Kinetic studies are performed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or irreversible.
For the inhibition of MAO-A, kinetic studies revealed that the most active hydrazone derivatives, 2a and 2b, act as competitive and irreversible inhibitors. researchgate.net Lineweaver-Burk plots showed that while the Vmax remained relatively constant, the Km increased with increasing inhibitor concentration, which is characteristic of competitive inhibition. mdpi.comresearchgate.net The inhibition constant (Ki) for compound 2b was calculated to be 0.011 μM. mdpi.com
In the case of urease inhibition by coumarin hydrazide-hydrazone derivatives, the most potent compound was found to act as an uncompetitive inhibitor with a Ki of 1.99 μM. researchgate.net Another study on different coumarin derivatives identified a non-competitive inhibitor of urease with a Ki of 2.33 μM. researchgate.net
Structure-Activity Relationships in Enzyme Inhibitors
The inhibitory potential of this compound derivatives against various enzymes is significantly influenced by their molecular structure. Modifications to different parts of the molecule can lead to substantial changes in inhibitory activity and selectivity.
Derivatives of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide have been evaluated as inhibitors of monoamine oxidase (MAO) A and B. royalsocietypublishing.org Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the quinazoline ring is crucial for activity. For instance, replacing a phenyl substituent with a methyl group on the quinazoline ring resulted in decreased inhibitory activity against both MAO-A and MAO-B. royalsocietypublishing.org Furthermore, the flexibility of the linker between the quinazoline core and the benzylidene moiety plays a role in selectivity. A less flexible linker in related (E)-3-(substituted benzylideneamino)-2-methylquinazolin-4(3H)-one compounds led to selective inhibition of MAO-B in the micromolar range. royalsocietypublishing.org
In the context of α-glucosidase inhibition, a strong correlation has been observed between the hydrazide-hydrazone structure and inhibitory activity. nih.gov For a series of N'-((2-mercaptoquinolin-3-yl)methylene)benzohydrazide derivatives, the nature and position of substituents on the N-phenylacetamide moiety were critical. Generally, electron-donating groups at the R position were found to be more favorable for activity than electron-withdrawing groups. nih.gov For example, compounds bearing a 4-methoxyphenyl group (an electron-donating group) showed potent inhibition. The position of the substituent also matters; a 4-fluorophenyl derivative displayed greater potency than a 2-fluorophenyl derivative. nih.gov The most potent inhibitor in this series featured a 2,6-dimethylphenyl group, suggesting that bulky electron-donating groups at the R position enhance inhibitory activity. nih.gov Kinetic studies of this most potent derivative revealed a competitive mode of inhibition. nih.gov
For cholinesterase inhibitors based on a 2-(benzamido)benzohydrazide scaffold, the substituents on the benzylidene ring significantly impact activity. researchgate.net The presence of hydroxyl and methoxy groups on the phenyl ring generally leads to increased inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In contrast, the presence of a nitro group tends to decrease activity. researchgate.net
Similarly, for N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide derivatives, substitutions on the benzylidene ring dictate the potency and selectivity for MAO-A and MAO-B inhibition. mdpi.com A 3-fluoro substitution resulted in potent MAO-A inhibition, while a 3-nitro substitution conferred the highest potency for MAO-B. mdpi.com
Table 1: Structure-Activity Relationship Highlights for Enzyme Inhibition by this compound Derivatives
| Enzyme Target | Core Structure | Favorable Substituents for High Activity | Unfavorable Substituents | Reference |
|---|---|---|---|---|
| Monoamine Oxidase (MAO) | 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Phenyl group on quinazoline ring | Methyl group on quinazoline ring | royalsocietypublishing.org |
| α-Glucosidase | N'-((2-Mercaptoquinolin-3-yl)methylene)benzohydrazide | Electron-donating groups (e.g., -OCH₃, -CH₃), bulky groups (2,6-dimethylphenyl) | Electron-withdrawing groups | nih.gov |
| Cholinesterases (AChE, BChE) | 2-(Benzamido)benzohydrazide | Hydroxyl (-OH), Methoxy (-OCH₃) groups | Nitro (-NO₂) group | researchgate.net |
| Monoamine Oxidase A (MAO-A) | N′-Benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 3-Fluoro | - | mdpi.com |
| Monoamine Oxidase B (MAO-B) | N′-Benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 3-Nitro | - | mdpi.com |
In Vitro Antioxidant Properties
Derivatives of this compound have demonstrated notable antioxidant capabilities in various in vitro assays, primarily through mechanisms of radical scavenging and metal ion chelation.
The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a key measure of their antioxidant potential. This is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govjmchemsci.com
Hydrazide-hydrazone derivatives are recognized for their potential to scavenge free radicals, partly due to the labile hydrogen atom in the -NH group. semanticscholar.org For instance, Schiff base derivatives of 2-(4-methoxyphenyl)acetohydrazide (B1348835) have been synthesized and evaluated for their antioxidant activity. researchgate.net In one study, certain imine derivatives showed radical scavenging potential, while the parent hydrazide-substituted Schiff bases did not exhibit any scavenging activity at the tested concentrations. researchgate.net
In a series of novel quinazolin-4(3H)-one derivatives bearing a thioacetohydrazone fragment, compounds with multiple phenolic hydroxyl groups showed significant radical scavenging activity. nih.gov Specifically, derivatives with a pyrogallol (B1678534) (2,3,4-trihydroxyphenyl) moiety were found to be highly active in both DPPH and ABTS assays, with some compounds exhibiting lower IC₅₀ values (indicating higher potency) than the standard antioxidants ascorbic acid and Trolox. nih.gov The addition of a third phenolic group to the molecule profoundly influenced the antioxidant activity in a positive manner. nih.gov
Similarly, sulindac-based acetohydrazide derivatives have been assessed for their antioxidant capacity. tandfonline.com Compounds with electron-donating substituents, such as a 3-methoxyphenyl (B12655295) or a 4-dimethylaminophenyl group, were identified as potent antioxidant agents in the DPPH assay. tandfonline.com
Table 2: Radical Scavenging Activity of Selected this compound Derivatives
| Compound Class | Assay | Most Active Derivatives/Substituents | IC₅₀ (µM) or Activity | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | ABTS | Pyrogallol derivatives (5a, 5c, 5d) | More active than Trolox and Ascorbic Acid | nih.gov |
| Quinazolin-4(3H)-one derivatives | DPPH | Pyrogallol derivatives (5a, 5c, 5d) | 5a: 1.15 ± 0.05, 5c: 1.09 ± 0.04, 5d: 1.11 ± 0.03 (IC₅₀ in µg/mL) | nih.gov |
| Sulindac acetohydrazide derivatives | DPPH | 4-Dimethylaminophenyl (Compound 3), 3-Methoxyphenyl (Compound 7) | Potent antioxidant activity | tandfonline.com |
| Benzimidazole derivatives | DPPH | Compounds 12 and 13 | IC₅₀: 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M | tandfonline.com |
The ability of compounds to bind to transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), is another important antioxidant mechanism. By chelating these metal ions, the compounds can prevent them from participating in the generation of highly reactive hydroxyl radicals via the Fenton reaction.
Studies on quinazolin-4(3H)-one derivatives have included the evaluation of their cupric ion (Cu²⁺) chelating capacity. nih.gov The assay, which measures the competition for Cu²⁺ ions with the indicator murexide, showed that pyrogallol derivatives possess significant chelating activity, with results comparable to the known chelating agent EDTA-Na₂. nih.gov This suggests that the polyphenolic nature of these derivatives contributes effectively to their metal-chelating ability.
While direct studies on the chelation activity of this compound are limited, research on related structures, such as Biginelli dihydropyrimidine (B8664642) derivatives, has also highlighted the importance of Fe²⁺ chelating methods in assessing antioxidant potential. jmchemsci.com
Table 3: Cupric Ion (Cu²⁺) Chelation Capacity of Quinazolin-4(3H)-one Derivatives
| Compound Series | Derivative Type | Chelation Capacity (%) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one | Pyrogallol derivatives | Significant, close to EDTA-Na₂ | nih.gov |
Future Research Directions and Potential Applications
Rational Design of Novel 2-(2-Methylphenyl)acetohydrazide Derivatives with Enhanced Activities
The core structure of this compound is amenable to a variety of chemical modifications to enhance its biological efficacy. Rational drug design, informed by structure-activity relationship (SAR) studies of related hydrazide compounds, is a key strategy for developing next-generation derivatives.
SAR studies on analogous hydrazide-hydrazones and related heterocyclic systems have provided valuable insights. For instance, the nature and position of substituents on the phenyl ring are critical for activity. Modifications such as the introduction of electron-withdrawing or electron-donating groups can significantly influence the molecule's interaction with biological targets. jocpr.com Research on other hydrazide series has shown that moieties like dichlorophenyl can enhance potency. jocpr.com Similarly, in studies on laccase inhibitors, a slim salicylic (B10762653) aldehyde framework attached to a hydrazide was pivotal for stabilizing the molecule at the substrate docking site. researchgate.netmdpi.com
Future design strategies for this compound derivatives could involve:
Modification of the 2-methylphenyl Ring: Introducing additional substituents (e.g., halogens, nitro, methoxy (B1213986) groups) to the phenyl ring to modulate lipophilicity, electronic properties, and steric profile, thereby potentially improving target binding and pharmacokinetic properties. jocpr.com
Derivatization of the Hydrazide Moiety: The terminal nitrogen of the hydrazide group is a common point for modification, typically through condensation with various aldehydes or ketones to form hydrazones (Schiff bases). amazonaws.comscielo.br This approach has been used to create a wide array of derivatives with diverse pharmacological activities, including antimicrobial and anticancer properties. bohrium.com The azomethine group (C=N) in these hydrazones is often crucial for biological activity. scielo.br
Cyclization into Heterocyclic Systems: The acetohydrazide moiety serves as a versatile precursor for synthesizing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. scielo.brresearchgate.netbohrium.comresearchgate.net These heterocyclic systems are known to be biologically active pharmacophores, and their formation from the this compound scaffold could yield compounds with novel or enhanced activities. researchgate.netbohrium.com
| Structural Moiety for Modification | Modification Strategy | Potential Impact on Activity | Supporting Evidence from Analogues |
|---|---|---|---|
| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3) | May increase potency for certain targets. | Potency of some antibacterial derivatives was attributed to electron-donating methoxy groups. jocpr.com |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Can enhance potency, possibly through improved binding or altered electronic character. | Dichlorophenyl moiety was associated with high potency in some antibacterial derivatives. jocpr.com |
| Hydrazide Group | Condensation with aldehydes/ketones to form hydrazones. | Creates diverse derivatives with a wide range of biological activities (antimicrobial, anticancer). The azomethine group is often key. scielo.br | Widely used strategy to generate potent bioactive molecules. amazonaws.comscielo.brbohrium.com |
| Acetohydrazide Backbone | Cyclization to form 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings. | Yields compounds with established pharmacophoric value, potentially leading to enhanced analgesic, anti-inflammatory, or antimicrobial activities. researchgate.netbohrium.com | Synthesis of oxadiazole and triazine ring systems from acetohydrazide analogues has produced potent agents. researchgate.net |
Exploration of New Biological Targets and Mechanisms (In Vitro)
While the full biological profile of this compound is yet to be determined, the broader class of hydrazide and hydrazone derivatives exhibits a wide spectrum of activities, suggesting numerous avenues for in vitro investigation. Future studies should aim to screen the parent compound and its novel derivatives against a panel of biological targets to uncover new therapeutic applications.
Potential mechanisms of action for hydrazide derivatives have been proposed, including the inhibition of key enzymes, disruption of microbial cell walls, intercalation into DNA, and the generation of reactive oxygen species (ROS). evitachem.com Preliminary studies on related compounds have hinted at activities such as inducing apoptosis in cancer cells and modulating inflammatory pathways.
Key areas for in vitro exploration include:
Enzyme Inhibition: Hydrazide derivatives have been identified as inhibitors of various enzymes. nih.gov Future screening could target monoamine oxidases (MAO-A and MAO-B), which are relevant to neurodegenerative diseases and depression. nih.gov Other promising targets include carbonic anhydrases (implicated in glaucoma and other conditions), cholinesterases (relevant to Alzheimer's disease), tyrosinase (a target for hyperpigmentation disorders), and urease (a bacterial virulence factor). nih.govresearchgate.netresearchgate.net
Antimicrobial Activity: Given that many hydrazides show antimicrobial properties, this compound and its derivatives should be tested against a range of clinically relevant bacterial and fungal pathogens. evitachem.com
Anticancer Properties: The potential for hydrazide-based compounds to induce apoptosis in cancer cell lines warrants further investigation. Screening against a panel of human cancer cell lines (e.g., colon, prostate, lung, breast) could identify specific cytostatic or cytotoxic effects. bohrium.com The mechanism, whether through procaspase activation or other pathways, would be a critical area of study. bohrium.com
| Target Class | Specific Enzyme/Target | Potential Therapeutic Area | Rationale Based on Analogue Studies |
|---|---|---|---|
| Enzyme Inhibition | Monoamine Oxidase (MAO-A/B) | Depression, Neurodegenerative Diseases | Hydrazone derivatives have shown potent and selective inhibition of hMAO-A. nih.gov |
| Carbonic Anhydrase (hCA I & II) | Glaucoma, Epilepsy | Nicotinic hydrazide derivatives showed significant inhibitory activity against hCA I and II. nih.gov | |
| Cholinesterases (AChE & BChE) | Alzheimer's Disease | Hydrazide-hydrazone compounds have been investigated as inhibitors of AChE and BChE. nih.gov | |
| Tyrosinase | Hyperpigmentation Disorders | Chlorophenylquinazolin-4(3H)-one acetohydrazides were rationally designed as tyrosinase inhibitors. researchgate.net | |
| α-Glucosidase | Type 2 Diabetes | Biheterocyclic propanamides derived from hydrazides showed promising α-glucosidase inhibition. acs.org | |
| Antimicrobial | Bacterial and Fungal Pathogens | Infectious Diseases | Hydrazide derivatives are widely reported to have antimicrobial properties. evitachem.com |
| Anticancer | Various Human Cancer Cell Lines | Oncology | Related compounds have induced apoptosis in cancer cells and activated procaspase-3. bohrium.com |
Advanced Computational Modeling and Machine Learning in Design
The integration of advanced computational tools can significantly de-risk and accelerate the drug discovery pipeline for this compound derivatives. In silico methods are invaluable for prioritizing synthetic targets, predicting biological activities, and understanding molecular interactions.
Molecular Docking: This technique is crucial for visualizing and evaluating the binding of designed derivatives within the active site of a target protein. acs.orgnih.gov By predicting binding affinities and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), docking studies can help rationalize SAR data and guide the design of more potent inhibitors. researchgate.netresearchgate.net For example, docking was used to confirm that potent α-glucosidase inhibitors fit well within the enzyme's active region. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. scispace.com By developing robust QSAR models for a series of this compound derivatives, researchers can predict the activity of virtual compounds before synthesis, saving time and resources. scispace.commdpi.com These models identify key physicochemical descriptors that govern activity, providing deeper insight for rational design. mdpi.com
Machine Learning (ML): Advanced ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govresearchgate.net These models have been successfully used to identify novel antitubercular agents from the isonicotinic acid hydrazide class. nih.govresearchgate.netnih.gov By applying similar ML approaches, large virtual libraries of this compound derivatives could be screened to identify the most promising candidates for synthesis and in vitro testing. researchgate.netscispace.com
The synergy of these computational approaches—using machine learning for initial screening, QSAR for refining a series, and molecular docking for detailed binding analysis—represents a powerful, modern strategy for the future development of drugs based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 2-(2-Methylphenyl)acetohydrazide and its derivatives?
The synthesis typically involves two steps:
- Esterification : Reacting a precursor (e.g., ethyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate under reflux in alcohols like ethanol or propan-2-ol for 3–6 hours .
- Condensation : The hydrazide intermediate is reacted with aromatic or heteroaromatic aldehydes in acetic acid or methanol/chloroform mixtures to form Schiff base derivatives. For example, 3-chlorobenzaldehyde was used to synthesize N′-substituted derivatives with 91% yield . Purification is achieved via recrystallization (ethanol or methanol) or column chromatography, monitored by TLC .
Q. Which analytical techniques are essential for structural confirmation?
Key methods include:
- Spectroscopy : (for proton environments), , and IR (to identify C=O, N–H, and C–N stretches) .
- Elemental Analysis (CHNS) : Validates molecular formula .
- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
- Chromatography : TLC (e.g., chloroform:methanol, 7:3) to monitor reaction progress .
Q. How are antimicrobial activities of these compounds evaluated?
- Agar Diffusion : Used to test antibacterial activity against strains like Escherichia coli and Xanthomonas campestris. Zones of inhibition are measured .
- MIC (Minimum Inhibitory Concentration) : Determined via broth dilution methods. For example, derivatives with 4-chlorobenzylidene substituents showed IC values of 8.5–10.7 µg/mL against Hepatitis A virus .
Advanced Questions
Q. How can reaction conditions be optimized for higher yields in hydrazide formation?
- Solvent Selection : Absolute ethanol or propan-2-ol enhances solubility and reaction efficiency .
- Reaction Time : Extended reflux (4–6 hours) ensures complete conversion, monitored by TLC .
- Catalysis : Acetic acid (0.05 mL) accelerates Schiff base formation during condensation .
- Work-up : Precipitation in ice-water improves purity .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Substituent Effects : For instance, 4-chlorobenzylidene enhances antiviral activity, while 2,3-dimethoxybenzylidene reduces actoprotective effects in rodent models .
- Dose-Response Studies : Evaluate IC/EC values across multiple cell lines (e.g., MCF-7, HT-29) to identify selective toxicity .
- Mechanistic Studies : Flow cytometry and DNA synthesis assays (e.g., BrdU incorporation) clarify whether activity stems from apoptosis or cytostasis .
Q. What methodologies assess thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA) : Quantifies weight loss during pyrolysis. For example, fused triazinylacetohydrazides show decomposition onset at 180–220°C .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and oxidative decomposition exotherms .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyzes volatile degradation products .
Q. How can computational methods predict biological activity and guide synthesis?
- Molecular Docking : Used to prioritize derivatives targeting kinases (e.g., KIT/Aurora kinases in melanoma). Docking scores correlate with experimental IC values .
- QSAR Models : Relate substituent electronic parameters (e.g., Hammett constants) to antioxidant activity (DPPH radical scavenging) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Data Highlights
- Anticancer Activity : Benzothiazole derivatives (e.g., compound 4d ) showed selective cytotoxicity against C6 glioma cells (IC = 12.3 µM) with minimal effect on NIH3T3 fibroblasts .
- Thermal Stability : Annelated triazinylacetohydrazides exhibit two-stage decomposition, with residual mass >30% at 600°C .
- Antioxidant Efficacy : Coumarin-acetohydrazide hybrids demonstrated DPPH scavenging activity comparable to ascorbic acid (EC = 0.8–1.2 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
